molecular formula C19H18FN3O2 B2906351 1-(1,3-BENZOXAZOL-2-YL)-N-[(4-FLUOROPHENYL)METHYL]PYRROLIDINE-2-CARBOXAMIDE CAS No. 1796920-50-7

1-(1,3-BENZOXAZOL-2-YL)-N-[(4-FLUOROPHENYL)METHYL]PYRROLIDINE-2-CARBOXAMIDE

Cat. No.: B2906351
CAS No.: 1796920-50-7
M. Wt: 339.37
InChI Key: LWNMLDGDNVVNCS-UHFFFAOYSA-N
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Description

1-(1,3-BENZOXAZOL-2-YL)-N-[(4-FLUOROPHENYL)METHYL]PYRROLIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole ring fused with a pyrrolidine ring, and a fluorobenzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-BENZOXAZOL-2-YL)-N-[(4-FLUOROPHENYL)METHYL]PYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via the reaction of a suitable amine with a dihalide, followed by cyclization.

    Coupling Reactions: The final step involves the coupling of the benzoxazole and pyrrolidine intermediates with the 4-fluorobenzyl group. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-BENZOXAZOL-2-YL)-N-[(4-FLUOROPHENYL)METHYL]PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

1-(1,3-BENZOXAZOL-2-YL)-N-[(4-FLUOROPHENYL)METHYL]PYRROLIDINE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,3-BENZOXAZOL-2-YL)-N-[(4-FLUOROPHENYL)METHYL]PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(benzo[d]oxazol-2-yl)-N-benzylpyrrolidine-2-carboxamide: Similar structure but lacks the fluorine atom.

    1-(benzo[d]oxazol-2-yl)-N-(4-chlorobenzyl)pyrrolidine-2-carboxamide: Contains a chlorine atom instead of fluorine.

    1-(benzo[d]oxazol-2-yl)-N-(4-methylbenzyl)pyrrolidine-2-carboxamide: Contains a methyl group instead of fluorine.

Uniqueness

1-(1,3-BENZOXAZOL-2-YL)-N-[(4-FLUOROPHENYL)METHYL]PYRROLIDINE-2-CARBOXAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c20-14-9-7-13(8-10-14)12-21-18(24)16-5-3-11-23(16)19-22-15-4-1-2-6-17(15)25-19/h1-2,4,6-10,16H,3,5,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNMLDGDNVVNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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